molecular formula C26H52 B13939048 1,4-Dimethyl-3-n-octadecylcyclohexane CAS No. 55282-02-5

1,4-Dimethyl-3-n-octadecylcyclohexane

Cat. No.: B13939048
CAS No.: 55282-02-5
M. Wt: 364.7 g/mol
InChI Key: IYAUESUIHMJWPO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,4-Dimethyl-3-n-octadecylcyclohexane typically involves the alkylation of cyclohexane derivatives. One common method is the Friedel-Crafts alkylation, where cyclohexane is reacted with octadecyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and optimize production efficiency. The final product is purified through distillation and recrystallization to ensure high purity .

Chemical Reactions Analysis

Types of Reactions: 1,4-Dimethyl-3-n-octadecylcyclohexane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1,4-Dimethyl-3-n-octadecylcyclohexane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,4-Dimethyl-3-n-octadecylcyclohexane is primarily related to its hydrophobic interactions. The long octadecyl chain allows the compound to interact with lipid bilayers and hydrophobic environments, making it useful in applications such as drug delivery and membrane studies. The cyclohexane ring provides structural stability and rigidity, contributing to its effectiveness in various chemical reactions .

Comparison with Similar Compounds

Comparison: 1,4-Dimethyl-3-n-octadecylcyclohexane is unique due to its specific substitution pattern on the cyclohexane ring. This configuration influences its chemical reactivity and physical properties, making it distinct from other similar compounds. For example, the position of the methyl groups and the length of the octadecyl chain can affect the compound’s solubility, melting point, and interaction with other molecules .

Properties

CAS No.

55282-02-5

Molecular Formula

C26H52

Molecular Weight

364.7 g/mol

IUPAC Name

1,4-dimethyl-2-octadecylcyclohexane

InChI

InChI=1S/C26H52/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-26-23-24(2)21-22-25(26)3/h24-26H,4-23H2,1-3H3

InChI Key

IYAUESUIHMJWPO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCC1CC(CCC1C)C

Origin of Product

United States

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